7-Cyclopropylheptan-1-amine

Description

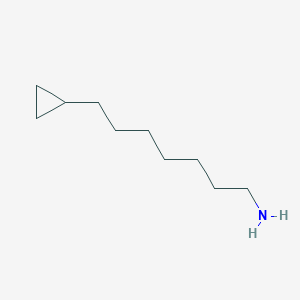

Structure

3D Structure

Properties

IUPAC Name |

7-cyclopropylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZYBWPCAPFJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Cyclopropylheptan 1 Amine

Conventional Synthetic Routes for Primary Amines

Traditional methods for synthesizing primary amines offer robust and well-documented pathways. These routes typically involve the transformation of common functional groups into an amine through reduction or substitution, starting from readily accessible precursors. For the synthesis of 7-Cyclopropylheptan-1-amine, these methods would rely on a precursor such as 7-cyclopropylheptanal or a derivative thereof.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting aldehydes and ketones into amines. This process involves the initial formation of an imine or enamine intermediate via condensation with an amine source, followed by in-situ reduction to the corresponding amine.

The Leuckart reaction (and its variant, the Leuckart-Wallach reaction) is a classic example, utilizing ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com The reaction typically requires high temperatures (120-165 °C) and proceeds by converting a carbonyl compound, such as 7-cyclopropylheptanal, into the desired primary amine. wikipedia.orgntnu.no The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the final amine. wikipedia.orgyoutube.com

More modern approaches employ transition metal catalysts. Iridium-catalyzed reductive amination represents a milder and more efficient alternative. nih.govnih.gov These catalytic systems, often using an iridium complex like [Cp*IrCl2]2, can utilize various hydrogen sources, including ammonium formate, which serves as both the hydride donor and the nitrogen source. nih.govbohrium.com This one-pot procedure allows for the direct conversion of aldehydes or ketones to primary amines under significantly milder conditions than the Leuckart reaction, offering excellent functional group tolerance. bohrium.comrsc.org

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Leuckart Reaction | 7-Cyclopropylheptanal | Ammonium formate (HCOONH₄) or Formamide (HCONH₂) | High temperature required; classic but often harsh conditions. wikipedia.orgntnu.no |

| Iridium-Catalyzed Reductive Amination | 7-Cyclopropylheptanal | Iridium catalyst (e.g., [Cp*IrCl₂]₂), Ammonium formate (HCOONH₄) | Milder reaction conditions; high efficiency and selectivity. nih.govnih.gov |

Alkylation of Nitrogenous Precursors via Nucleophilic Substitution

The formation of a carbon-nitrogen bond via nucleophilic substitution is another fundamental strategy. However, the direct alkylation of ammonia (B1221849) with an appropriate electrophile, such as 1-halo-7-cyclopropylheptane, is notoriously difficult to control. libretexts.orgwikipedia.org Ammonia's initial alkylation produces a primary amine which is often more nucleophilic than ammonia itself, leading to subsequent alkylations and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com

To circumvent the issue of overalkylation, methods employing ammonia surrogates have been developed. These approaches allow for a single, controlled alkylation event. libretexts.orgnih.gov

Gabriel Synthesis: This method utilizes potassium phthalimide (B116566) as an ammonia equivalent. libretexts.org It undergoes an S_N2 reaction with an alkyl halide (e.g., 1-bromo-7-cyclopropylheptane). The resulting N-alkylphthalimide is then cleaved, typically via hydrazinolysis with hydrazine, to release the pure primary amine.

Azide (B81097) Synthesis: An alternative is the use of sodium azide (NaN₃) to displace a halide or other suitable leaving group from a substrate like 1-tosyl-7-cyclopropylheptane. youtube.com This S_N2 reaction yields an alkyl azide (1-azido-7-cyclopropylheptane), which is not nucleophilic and does not undergo further alkylation. The azide is then cleanly reduced to the primary amine in a subsequent step, as detailed in the following section. youtube.comyoutube.com

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Direct Alkylation | 1-Halo-7-cyclopropylheptane | Ammonia (NH₃) | Low selectivity; results in a mixture of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com |

| Gabriel Synthesis | 1-Halo-7-cyclopropylheptane | 1. Potassium phthalimide 2. Hydrazine (N₂H₄) | Provides a clean route to primary amines, avoiding overalkylation. libretexts.org |

| Azide Synthesis | 1-Halo-7-cyclopropylheptane | 1. Sodium azide (NaN₃) 2. Reducing agent (see 2.1.3) | Forms a stable azide intermediate that can be cleanly reduced. youtube.com |

Reduction of Functionalized Precursors

The reduction of nitrogen-containing functional groups offers a reliable and high-yielding path to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent frequently used for these transformations, although catalytic hydrogenation is also effective for several precursors. masterorganicchemistry.com

Reduction of Nitro Compounds: A long-chain nitroalkane, 1-nitro-7-cyclopropylheptane, can be reduced to 7-cyclopropylheptan-1-amine. While LiAlH₄ is capable of this reduction, it can sometimes lead to side products. researchgate.netstackexchange.comresearchgate.net Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) is often a cleaner method for this transformation.

Reduction of Nitriles: The reduction of a nitrile is an excellent method for preparing primary amines. chemguide.co.uk Treating 7-cyclopropylheptanenitrile with LiAlH₄ in an ether solvent, followed by an aqueous workup, effectively reduces the carbon-nitrogen triple bond to yield 7-cyclopropylheptan-1-amine. chemistrysteps.comucalgary.cajove.comjove.com This route is particularly useful as nitriles can be prepared from alkyl halides, extending the carbon chain by one atom.

Reduction of Azides: As mentioned previously, alkyl azides are valuable intermediates. The reduction of 1-azido-7-cyclopropylheptane is a highly efficient way to produce the target primary amine with nitrogen gas as the only byproduct. youtube.com This conversion can be accomplished using LiAlH₄ or through catalytic hydrogenation (H₂/Pd). ucalgary.castackexchange.com

Reduction of Amides: Primary amides can be completely reduced to primary amines using a strong reducing agent like LiAlH₄. masterorganicchemistry.comucalgary.ca The reduction of 7-cyclopropylheptanamide with LiAlH₄ would convert the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding the desired amine. jove.comorgosolver.comchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) are not strong enough for this transformation. ucalgary.ca

| Precursor | Functional Group | Primary Reducing Agent | General Reaction |

|---|---|---|---|

| 1-Nitro-7-cyclopropylheptane | Nitro (-NO₂) | LiAlH₄ or H₂/Catalyst | R-NO₂ → R-NH₂ |

| 7-Cyclopropylheptanenitrile | Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst | R-C≡N → R-CH₂NH₂ chemguide.co.ukucalgary.ca |

| 1-Azido-7-cyclopropylheptane | Azide (-N₃) | LiAlH₄ or H₂/Catalyst | R-N₃ → R-NH₂ youtube.comucalgary.ca |

| 7-Cyclopropylheptanamide | Amide (-CONH₂) | LiAlH₄ | R-CONH₂ → R-CH₂NH₂ masterorganicchemistry.comucalgary.ca |

Advanced and Stereoselective Synthetic Approaches

While conventional methods are effective for producing racemic or achiral amines, modern synthetic chemistry increasingly focuses on stereoselectivity. Advanced enzymatic and asymmetric catalytic methods provide powerful tools for synthesizing chiral amines, which are crucial building blocks in pharmaceuticals and other high-value chemicals. nih.gov

Enzymatic Catalysis in Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with exceptional stereocontrol. Several classes of enzymes are particularly suited for amine synthesis. researchgate.net

Transaminases (TAs): These enzymes, particularly ω-transaminases, catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone or aldehyde. nih.govmdpi.comsci-hub.se While they are most commonly used with ketones to produce chiral amines, they can also aminate aldehydes. The use of engineered transaminases has significantly broadened the substrate scope, allowing for the synthesis of a wide variety of complex chiral amines. acs.org

Amine Dehydrogenases (AmDHs): AmDHs are a class of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds. nih.gov They use ammonia as the nitrogen source and an NAD(P)H cofactor as the hydride source. hims-biocat.eu The system is often paired with a second enzyme, such as formate dehydrogenase (FDH), to regenerate the expensive cofactor in situ, making the process highly atom-efficient. hims-biocat.euuva.nl Engineered AmDHs have been developed to accept a broad range of substrates, delivering chiral amines with excellent enantiomeric excess. nih.govuva.nl

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of pre-formed or in situ-generated imines to chiral amines. acs.org By engineering IREDs, chemists can achieve high enantioselectivity for a wide variety of substrates, including sterically demanding ones, providing a powerful method for producing valuable chiral amine intermediates. acs.org

| Enzyme Class | Function | Typical Precursor | Key Features |

|---|---|---|---|

| Transaminase (TA) | Transfers an amino group from a donor to a carbonyl. | 7-Cyclopropylheptan-2-one (for a chiral amine) | High stereoselectivity; equilibrium displacement is often required. nih.govmdpi.com |

| Amine Dehydrogenase (AmDH) | Catalyzes asymmetric reductive amination. | 7-Cyclopropylheptanal | Uses ammonia directly; requires cofactor regeneration. nih.govhims-biocat.eu |

| Imine Reductase (IRED) | Asymmetrically reduces an imine to an amine. | Imine of 7-Cyclopropylheptanal | Can be used for reductive amination; engineered variants have broad scope. acs.org |

Exploration of Asymmetric Synthesis for Cyclopropyl-containing Amines

The synthesis of enantiomerically pure cyclopropyl-containing amines presents a unique challenge due to the presence of the strained three-membered ring. Several strategies have been developed to address this.

One prominent approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by Ellman. yale.edu This chiral amine reagent can be condensed with an aldehyde or ketone to form an N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile or reduction of the imine, followed by acidic removal of the auxiliary, yields a chiral primary amine with high enantiopurity. yale.edunih.gov This method has been successfully applied to the synthesis of chiral cyclopropylamines. nih.gov

Furthermore, modern asymmetric catalysis offers novel pathways. For instance, visible-light-driven photoredox catalysis has been combined with chiral hydrogen-bond catalysis to achieve asymmetric [3 + 2] photocycloadditions of N-aryl cyclopropylamines with olefins, producing complex and enantioenriched cyclopentylamines. rsc.org Other methods focus on the diastereoselective installation of substituents onto pre-existing chiral cyclopropane (B1198618) scaffolds, allowing for the construction of densely functionalized, enantiomerically pure cyclopropane derivatives. nih.gov These advanced catalytic methods provide access to complex chiral amines containing cyclopropyl (B3062369) groups that are not readily accessible through other means.

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary (Ellman's) | Use of tert-butanesulfinamide to direct stereoselective addition to an imine. yale.edu | Condensation with 7-cyclopropylheptanal, followed by reduction and deprotection. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective reactions that form or functionalize the cyclopropyl-amine skeleton. rsc.orgnih.gov |

| Enzymatic Resolution/Synthesis | Utilizing engineered enzymes (see 2.2.1) for stereoselective synthesis. | Asymmetric amination of a cyclopropyl-containing ketone using an engineered AmDH or TA. nih.govnih.gov |

Optimization of Synthetic Pathways and Reaction Parameters

The efficient synthesis of 7-Cyclopropylheptan-1-amine is paramount for its application in research and development. Optimization of synthetic pathways focuses on maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, and reaction temperature. Two primary routes are generally considered for the synthesis of such a primary amine: the reductive amination of the corresponding aldehyde, 7-cyclopropylheptanal, and the catalytic hydrogenation of the corresponding nitrile, 7-cyclopropylheptanenitrile.

Optimization of Reductive Amination of 7-Cyclopropylheptanal

Reductive amination is a versatile method for forming amines from carbonyl compounds. capes.gov.br The synthesis of 7-Cyclopropylheptan-1-amine via reductive amination of 7-cyclopropylheptanal involves the initial reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced to the primary amine. The optimization of this two-step, one-pot reaction is critical for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Catalysts: A variety of catalysts can be employed for the reduction of the imine intermediate. These range from metal hydrides to heterogeneous metal catalysts. For long-chain aliphatic aldehydes like heptaldehyde, a close structural analog of 7-cyclopropylheptanal, Ru-based catalysts have shown high efficacy. For instance, Ru nanoparticles supported on alumina (B75360) (Al2O3) have been reported to yield over 94% of the corresponding primary amine. researchgate.net The choice of support for the metal catalyst can also play a significant role. researchgate.net Other common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH), each with its own reactivity profile and tolerance for different functional groups. sigmaaldrich.com For instance, NaBH₃CN is effective at a pH where the imine is readily formed and reduced in preference to the starting aldehyde. capes.gov.br

Solvents: The solvent choice can influence both the rate of imine formation and the efficacy of the reduction. Alcohols, such as methanol (B129727) (MeOH), are commonly used solvents. organic-chemistry.orgresearchgate.net However, when using a metal catalyst and hydrogen gas, primary and secondary alcohols can be oxidized by the catalyst to form aldehyde or ketone impurities, which may lead to undesired byproducts. acsgcipr.org Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF) have also been widely used, though greener alternatives like ethyl acetate (B1210297) are gaining traction, particularly with borohydride-based reagents. thieme-connect.com

Temperature: The reaction temperature is a critical parameter to control. For the reductive amination of heptaldehyde, it has been shown that the reaction does not proceed at room temperature, stalling at the imine stage. researchgate.net Increasing the temperature generally enhances the conversion to the primary amine, with an optimal range often found between 70-75 °C for similar substrates. researchgate.net

The following table summarizes the optimization of reaction parameters for the reductive amination of a model long-chain aliphatic aldehyde.

Table 1: Optimization of Reductive Amination of Heptaldehyde This table is based on data for a structurally similar aldehyde and serves as a model for the optimization of 7-cyclopropylheptanal reductive amination.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Primary Amine Yield (%) |

| 1 | Ru/Al₂O₃ | Methanol | 25 | 5 | Low | <5 |

| 2 | Ru/Al₂O₃ | Methanol | 50 | 5 | Moderate | 45 |

| 3 | Ru/Al₂O₃ | Methanol | 75 | 5 | High | >94 |

| 4 | Mn-based pincer complex | Toluene | 100 | 5 | High | 71 (as imine) |

| 5 | Mn-based pincer complex | Methanol | 100 | 5 | High | 83 (as imine) |

Optimization of Catalytic Hydrogenation of 7-Cyclopropylheptanenitrile

An alternative and atom-economical route to 7-Cyclopropylheptan-1-amine is the catalytic hydrogenation of 7-cyclopropylheptanenitrile. This reaction typically requires a metal catalyst and a source of hydrogen. A significant challenge in nitrile hydrogenation is controlling the selectivity towards the primary amine, as the intermediate imine can react with the newly formed primary amine to produce secondary and tertiary amines. rsc.org

Catalysts: A range of transition metal catalysts are effective for nitrile hydrogenation, including those based on palladium, nickel, and cobalt. rsc.orgacs.org For example, a polysilane/SiO₂-supported palladium catalyst has been shown to be effective for the hydrogenation of long-chain nitriles like decanenitrile (B1670064). researchgate.net Cobalt nanoparticles with a specific crystal phase (hexagonal close-packed, hcp) have demonstrated high selectivity for primary amines without the need for additives like ammonia, which are often used to suppress secondary amine formation. acs.org The choice of catalyst support, such as silica (B1680970) (SiO₂) or silicon carbide (SiC), can also influence the catalytic activity and selectivity. rsc.orgresearchgate.net

Solvents: The choice of solvent can impact the reaction rate and selectivity. For the flow hydrogenation of decanenitrile, various solvents have been tested, with tetrahydrofuran (B95107) (THF) often providing a good balance of reactivity and catalyst stability. researchgate.net Toluene is another commonly used solvent in nitrile hydrogenation reactions. acs.org

Temperature and Pressure: Reaction conditions such as temperature and hydrogen pressure are crucial parameters to optimize. For the hydrogenation of decanenitrile in a flow system, temperatures around 60-80°C and hydrogen pressures of approximately 30 bar have been found to be effective. researchgate.net For cobalt-catalyzed hydrogenations, milder conditions of around 70°C and 0.5 MPa (5 bar) of hydrogen pressure have been reported. acs.org

The table below provides a summary of optimized conditions for the catalytic hydrogenation of a model long-chain aliphatic nitrile.

Table 2: Optimization of Catalytic Hydrogenation of Decanenitrile This table is based on data for a structurally similar nitrile and serves as a model for the optimization of 7-cyclopropylheptanenitrile hydrogenation.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Primary Amine Yield (%) |

| 1 | Pd/SiO₂ | THF | 60 | 30 | 3 | >99 |

| 2 | Pd/Al₂O₃ | THF | 60 | 30 | 3 | <16 |

| 3 | Reduced-Co-hcp | Toluene | 70 | 5 | 20 | 95 |

| 4 | Reduced-Co-fcc | Toluene | 70 | 5 | 20 | 80 |

| 5 | Ni/SiC | Ethanol | 120 | 40 | 6 | 98 |

Chemical Reactivity and Derivatization of 7 Cyclopropylheptan 1 Amine

Fundamental Reaction Profiles of Primary Aliphatic Amines

The reactivity of the primary amine group in 7-Cyclopropylheptan-1-amine is characteristic of other long-chain primary aliphatic amines. This reactivity is centered around the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile. blogspot.com

Primary aliphatic amines are Brønsted-Lowry bases, readily accepting a proton from an acid to form an ammonium (B1175870) salt. blogspot.combritannica.com Due to the electron-donating inductive effect of the alkyl group, aliphatic amines are typically stronger bases than ammonia (B1221849). blogspot.comchemcess.com The reaction with a mineral acid, such as hydrochloric acid (HCl), results in the formation of the corresponding alkylammonium salt. britannica.com

Reaction with Acid: R-NH₂ + HCl → R-NH₃⁺Cl⁻

These resulting salts are generally soluble in water and insoluble in nonpolar organic solvents. chemcess.comedubull.com This property is often exploited in purification processes. The free amine can be regenerated from its salt by treatment with a strong base, like sodium hydroxide (B78521) (NaOH). britannica.com

The lone pair of electrons on the nitrogen atom allows primary amines to act as nucleophiles in substitution reactions. edubull.com A key example is N-alkylation, where the amine reacts with an alkyl halide. britannica.comwikipedia.org This reaction proceeds via a nucleophilic substitution mechanism. edubull.com

However, the initial alkylation product, a secondary amine, is also nucleophilic and can react further with the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt. edubull.comwikipedia.org This lack of selectivity can make mono-alkylation challenging. nih.gov The reactivity order for alkylation is generally primary amine > secondary amine > tertiary amine. fishersci.co.uk

General N-Alkylation Scheme:

R-NH₂ + R'-X → R-NH₂⁺-R' X⁻ → R-NH-R' + HX (Secondary Amine)

R-NH-R' + R'-X → R-N⁺H(R')₂ X⁻ → R-N(R')₂ + HX (Tertiary Amine)

R-N(R')₂ + R'-X → R-N⁺(R')₃ X⁻ (Quaternary Ammonium Salt) britannica.com

Controlling the reaction conditions, such as the stoichiometry of the reactants and the use of specific bases, can favor the formation of the desired product. researchgate.net For instance, using a large excess of the primary amine can increase the yield of the secondary amine.

Primary amines readily undergo acylation when treated with acid chlorides or acid anhydrides to form N-substituted amides. edubull.comjove.comdoubtnut.com This is a nucleophilic acyl substitution reaction. edubull.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) or carboxylic acid byproduct, which shifts the equilibrium towards the product side. edubull.comsimply.science

Reaction with an Acid Chloride: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl libretexts.org

Reaction with an Acid Anhydride: R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH

The resulting amides are significantly less basic and less nucleophilic than the parent amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. jove.com

Primary aliphatic amines react with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form highly unstable aliphatic diazonium salts. chemistrysteps.comtestbook.comyoutube.com These diazonium salts readily decompose, even at low temperatures, to release nitrogen gas and form a carbocation. testbook.comyoutube.com This carbocation can then undergo various reactions, such as substitution with water to form alcohols or elimination to form alkenes, often resulting in a mixture of products. youtube.com

Reaction with Nitrous Acid: R-NH₂ + HNO₂ → [R-N₂⁺] → R⁺ + N₂ + H₂O → Mixture of alcohols and alkenes chemistrysteps.comyoutube.com

The vigorous evolution of nitrogen gas is a characteristic feature of the reaction of primary aliphatic amines with nitrous acid and can be used as a qualitative test. youtube.comlibretexts.org

Cyclopropyl (B3062369) Moiety Reactivity within the Heptane Amine Framework

The cyclopropyl group is a three-membered ring characterized by significant ring strain due to its 60° bond angles. wikipedia.org This strain influences its chemical reactivity. While generally stable, the cyclopropyl group can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent functional groups. nih.gov

In the context of 7-Cyclopropylheptan-1-amine, the cyclopropyl group is at the end of a long alkyl chain, relatively isolated from the electron-withdrawing effects of the distant amine group. Therefore, it is expected to exhibit the typical reactivity of an alkyl-substituted cyclopropane (B1198618). Such groups are known to stabilize adjacent carbocations through hyperconjugation. wikipedia.org While the cyclopropyl ring itself is not prone to reaction under the standard conditions for amine derivatization, its presence can be exploited in more specialized transformations. For example, cyclopropyl ketones can undergo ring-opening reactions. acs.org The inherent strain in the cyclopropyl ring can be a driving force in certain catalytic reactions, such as cycloaditions. acs.org

Controlled Derivatization for Functional Material Precursors

The dual functionality of 7-Cyclopropylheptan-1-amine allows for its controlled derivatization to create precursors for functional materials. The primary amine serves as a versatile handle for introducing a wide range of chemical moieties, while the cyclopropyl group can impart unique structural and electronic properties.

Derivatization of primary amines is a common strategy in materials science and medicinal chemistry. For example, acylation of primary amines with specific acyl chlorides can introduce photoactive groups, polymerizable units, or moieties that enhance surface adhesion. nih.gov The formation of amides from primary amines is a robust and well-understood reaction, allowing for the predictable synthesis of complex molecules. jove.com

Furthermore, the N-alkylation of primary amines can be controlled to produce secondary or tertiary amines, which can serve as building blocks for various applications. nih.gov For instance, the resulting secondary or tertiary amines could be precursors for catalysts or ligands. The cyclopropyl group at the terminus of the long alkyl chain could influence the self-assembly properties of the resulting derivatives, potentially leading to the formation of organized structures like monolayers or micelles. The unique stereoelectronic properties of the cyclopropyl group can also be a design element in creating molecules with specific three-dimensional shapes. wikipedia.org The synthesis of various cyclopropyl amine derivatives has been explored in the context of developing new pharmaceuticals, highlighting the utility of this structural motif. google.comnih.gov

Reactions with Epoxy Resins and Crosslinking Applications

Primary amines are a cornerstone of epoxy resin technology, serving as curing agents or hardeners that react with the epoxide groups of the resin to form a durable, crosslinked thermoset polymer. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and further extending the crosslinked network.

The structure of 7-Cyclopropylheptan-1-amine, featuring a long seven-carbon chain and a terminal cyclopropyl group, suggests several key characteristics as an epoxy curing agent:

Reactivity: As a primary aliphatic amine, it is expected to be highly reactive with epoxy resins, likely enabling curing at ambient or slightly elevated temperatures. The long, flexible heptyl chain may influence the reaction kinetics compared to shorter-chain amines.

Flexibility and Toughness: The introduction of the long C7 alkyl chain would be anticipated to impart significant flexibility to the cured epoxy network. This can lead to improved toughness and impact resistance, a desirable property in applications such as adhesives, coatings, and composites where brittleness can be a limiting factor.

Adhesion: The long aliphatic chain may also enhance adhesion to non-polar substrates due to increased van der Waals interactions.

Glass Transition Temperature (Tg): The flexible nature of the heptyl chain would likely result in a lower glass transition temperature (Tg) of the cured epoxy compared to systems cured with more rigid aromatic or short-chain aliphatic amines. This would make it suitable for applications requiring good performance at lower temperatures.

Stoichiometry: The amount of 7-Cyclopropylheptan-1-amine required for curing would be determined by its amine hydrogen equivalent weight (AHEW). For a primary amine, the AHEW is its molecular weight divided by the number of active hydrogen atoms (which is two). A precise stoichiometric ratio of the amine to the epoxy resin is crucial for achieving optimal mechanical and thermal properties in the final cured product. evonik.com

Hypothetical Curing Characteristics of 7-Cyclopropylheptan-1-amine with a Standard Bisphenol A Epoxy Resin:

| Property | Expected Outcome | Rationale |

| Cure Temperature | Ambient to Moderate | High reactivity of primary aliphatic amine. |

| Pot Life | Moderate to Long | The long alkyl chain may provide some steric hindrance, potentially extending the working time compared to very short-chain amines. |

| Flexibility | High | The long, flexible C7 chain introduces mobility into the polymer network. |

| Tensile Strength | Moderate | Increased flexibility often comes at the cost of ultimate tensile strength. |

| Glass Transition (Tg) | Low to Moderate | The flexible aliphatic structure lowers the Tg. |

This table is based on theoretical expectations and not on experimental data for 7-Cyclopropylheptan-1-amine.

Integration into Polymer Architectures (e.g., polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

While aromatic diamines are most commonly used to achieve the high thermal stability characteristic of polyimides, aliphatic diamines can also be employed. If 7-Cyclopropylheptan-1-amine were to be used as a monomer in polyimide synthesis (assuming a di-functional version or co-polymerization with a diamine), its structure would significantly influence the properties of the resulting polymer:

Solubility: The incorporation of the flexible, long-chain aliphatic and cyclopropyl groups would likely disrupt the chain packing and reduce the intermolecular charge transfer interactions that are common in aromatic polyimides. This could lead to enhanced solubility of the polyimide in common organic solvents, which is a significant advantage for processing.

Thermal Stability: The presence of the aliphatic heptyl chain would substantially lower the thermal and thermo-oxidative stability of the polyimide compared to fully aromatic systems. The C-H bonds in the aliphatic chain are more susceptible to thermal degradation than the aromatic C-H and C-C bonds.

Glass Transition Temperature (Tg): The increased chain flexibility due to the heptyl group would result in a significantly lower Tg. This would make the polyimide more flexible and less suitable for high-temperature applications.

Mechanical Properties: The reduced rigidity would likely lead to a lower tensile modulus and strength but potentially higher elongation at break, resulting in a more flexible and less brittle material.

Dielectric Constant: The non-polar nature of the aliphatic chain could lead to a lower dielectric constant, which is a desirable property for applications in microelectronics.

Hypothetical Properties of a Polyimide Incorporating 7-Cyclopropylheptan-1-amine Moiety:

| Property | Expected Outcome | Rationale |

| Solubility | High | Disruption of chain packing by the flexible aliphatic chain. |

| Thermal Stability | Low to Moderate | Presence of thermally less stable aliphatic C-H bonds. |

| Glass Transition (Tg) | Low | High segmental mobility due to the flexible heptyl group. |

| Mechanical Strength | Low to Moderate | Reduced chain rigidity. |

| Flexibility | High | Increased chain flexibility. |

This table is based on theoretical expectations and not on experimental data for a polyimide containing 7-Cyclopropylheptan-1-amine.

Advanced Analytical and Spectroscopic Characterization of 7 Cyclopropylheptan 1 Amine

Molecular Structure Elucidation Techniques

Structural elucidation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, which probe the molecule's atomic nuclei and chemical bonds, respectively.

NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For 7-Cyclopropylheptan-1-amine, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of 7-Cyclopropylheptan-1-amine, distinct signals would correspond to the protons on the cyclopropyl (B3062369) ring, the heptyl chain, and the amine group. docbrown.info The protons on the carbon adjacent to the nitrogen (C1) would be deshielded and appear downfield. libretexts.org The N-H protons of the primary amine typically appear as a broad signal, and their presence can be confirmed by D₂O exchange, which causes the signal to disappear. docbrown.infolibretexts.org The cyclopropyl protons would exhibit complex splitting patterns at high field (upfield) due to their unique chemical and magnetic environments.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would show a unique signal for each chemically distinct carbon atom. The carbon atom bonded to the nitrogen (C1) would be the most downfield among the aliphatic carbons. libretexts.org The carbons of the cyclopropyl group would appear at a characteristically high field (upfield) compared to other aliphatic carbons. docbrown.info

2D NMR Techniques: To definitively assign these signals and verify the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the heptyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 7-Cyclopropylheptan-1-amine Predicted values are based on analogous structures like cyclopropylamine (B47189), propylamine, and other long-chain alkylamines.

| Position | ¹H-NMR Predicted δ (ppm) | ¹H-NMR Predicted Multiplicity | ¹³C-NMR Predicted δ (ppm) |

|---|---|---|---|

| -NH₂ | 1.1 - 2.0 (broad) | Singlet | - |

| C1-H₂ | ~2.7 | Triplet | ~42 |

| C2-H₂ | ~1.5 | Multiplet | ~33 |

| C3-H₂ to C6-H₂ | ~1.3 | Multiplet | ~26-30 |

| C7-H₂ | ~1.4 | Multiplet | ~36 |

| Cyclopropyl C-H (methine) | ~0.7 | Multiplet | ~11 |

| Cyclopropyl C-H₂ (methylene) | ~0.3 | Multiplet | ~4 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scribd.com

For 7-Cyclopropylheptan-1-amine, the most characteristic signals in the FT-IR spectrum would be from the primary amine group (-NH₂). wpmucdn.com Primary amines exhibit a distinctive pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected to appear around 1580-1650 cm⁻¹. orgchemboulder.com The spectrum would also feature strong, sharp peaks around 2850-2960 cm⁻¹ due to C-H stretching of the heptyl and cyclopropyl groups. A broad absorption between 665-910 cm⁻¹ due to N-H wagging would further confirm the presence of the primary amine. orgchemboulder.com

Table 2: Expected FT-IR Absorption Bands for 7-Cyclopropylheptan-1-amine

| Spectral Region (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two bands) |

| 2850 - 2960 | C-H Stretch | Alkyl (Heptyl & Cyclopropyl) | Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium to Weak |

| 1450 - 1470 | C-H Bend | Alkyl (CH₂) | Medium |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 665 - 910 | N-H Wag | Primary Amine | Strong, Broad |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like 7-Cyclopropylheptan-1-amine. ccsknowledge.com The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer.

Upon electron ionization (EI), the molecule will generate a molecular ion (M⁺). According to the nitrogen rule, a compound with a single nitrogen atom will have an odd nominal molecular weight. libretexts.org The molecular ion of 7-Cyclopropylheptan-1-amine (C₁₀H₂₁N) has a nominal mass of 155. The most characteristic fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C1-C2 bond to yield a stable, nitrogen-containing iminium cation at m/z 30 ([CH₂=NH₂]⁺). Other fragments would arise from the loss of the cyclopropyl group or fragmentation along the heptyl chain.

Table 3: Predicted Key Mass Fragments for 7-Cyclopropylheptan-1-amine in GC-MS (EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Chain fragmentation or rearrangement |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

| 30 | [CH₄N]⁺ | Alpha-cleavage ([CH₂=NH₂]⁺) |

While GC-MS is well-suited for the parent amine, LC-MS is a valuable technique for analyzing the compound in complex biological or environmental matrices, or for analyzing non-volatile derivatives. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the separation of polar amines. researchgate.net Using a soft ionization technique like electrospray ionization (ESI), LC-MS typically generates a protonated molecular ion, [M+H]⁺, which for 7-Cyclopropylheptan-1-amine would be observed at m/z 156. This method is highly sensitive and provides excellent quantitative capabilities, especially when coupled with tandem mass spectrometry (MS/MS) for selected reaction monitoring (SRM). biorxiv.org

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal to no preparation, making them ideal for rapid, on-site screening. acs.orgrsc.org Methods such as Direct Analysis in Real Time (DART) or Desorption Electrospray Ionization (DESI) can detect 7-Cyclopropylheptan-1-amine directly from a surface. nih.gov These techniques typically produce a protonated molecule [M+H]⁺ (m/z 156), providing rapid confirmation of the compound's presence. frontiersin.org While not providing the detailed structural information of NMR or the separation of chromatography, ambient ionization is unparalleled in speed for qualitative analysis. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of 7-Cyclopropylheptan-1-amine, providing the means to separate the compound from impurities and quantify its presence with high precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile or thermally labile compounds like 7-Cyclopropylheptan-1-amine. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. chromforum.org Therefore, pre-column derivatization is often employed to enhance detectability. chromatographyonline.comhelsinki.fi A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amine group to form a highly UV-absorbent derivative. chromforum.orghelsinki.fi

The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column. chromatographyonline.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the derivatized analyte from by-products and other impurities. acs.orgresearchgate.net Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations. nih.gov The purity of a sample is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Derivatized 7-Cyclopropylheptan-1-amine

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 266 nm (after FMOC derivatization) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. labrulez.comgcms.cz While 7-Cyclopropylheptan-1-amine itself can be analyzed by GC, this technique is particularly useful for identifying and quantifying low molecular weight volatile impurities that may be present from the synthesis process. nih.govnih.govrestek.com The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.comresearchgate.net To overcome these issues, specialized columns with base-deactivated surfaces are employed. gcms.czrestek.com

A common approach involves using a capillary column coated with a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) or a specialized amine-specific phase. labrulez.comgcms.cz Temperature programming is used to elute a wide range of volatile components. A flame ionization detector (FID) is often used for quantification due to its excellent sensitivity to hydrocarbons. h-brs.de For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, providing both retention time and mass spectral data. nih.govcopernicus.orgchromatographyonline.com

Table 2: Representative GC Method Parameters for the Analysis of Volatile Components in 7-Cyclopropylheptan-1-amine

| Parameter | Condition |

|---|---|

| Column | Rtx-Volatile Amine (e.g., 30 m x 0.32 mm ID, 5 µm) nih.gov |

| Carrier Gas | Helium at a constant flow of 2 mL/min nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

| Injection Mode | Split (e.g., 10:1) |

Chemometric Applications in Spectral and Chromatographic Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. unibo.it In the context of analyzing 7-Cyclopropylheptan-1-amine, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to complex datasets generated from chromatographic and spectroscopic measurements. researchgate.netphmethods.netnih.gov

For instance, a series of HPLC or GC chromatograms from different batches of 7-Cyclopropylheptan-1-amine can be analyzed using PCA. nih.gov PCA can reduce the dimensionality of the data, highlighting variations between samples and identifying potential outliers or batch-to-batch inconsistencies. phmethods.net This can be particularly useful in quality control settings to ensure product consistency.

PLS, a regression technique, can be used to build predictive models. researchgate.netphmethods.net For example, a PLS model could be developed to correlate the near-infrared (NIR) spectra of 7-Cyclopropylheptan-1-amine samples with their purity as determined by HPLC. This would allow for a rapid, non-destructive estimation of purity without the need for time-consuming chromatographic runs. The application of chemometrics can thus enhance the efficiency and depth of data analysis in the characterization of this compound. unibo.it

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its chemical formula. For 7-Cyclopropylheptan-1-amine, the molecular formula is C₁₀H₂₁N. uni.lunih.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

The analysis is typically performed using a CHN elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at a high temperature in the presence of an oxidant. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized 7-Cyclopropylheptan-1-amine. researchgate.net

Table 3: Theoretical Elemental Composition of 7-Cyclopropylheptan-1-amine (C₁₀H₂₁N)

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 77.34% |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 13.64% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.02% |

| Total | 155.285 | 100.00% |

Theoretical and Computational Chemistry of 7 Cyclopropylheptan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the gaseous phase, absent of solvent or intermolecular interactions. These calculations, often employing density functional theory (DFT), offer a window into the molecule's electronic characteristics and energetic profile.

Electronic Structure and Reactivity Predictions

The electronic structure of 7-cyclopropylheptan-1-amine is characterized by the interplay between the electron-donating primary amine group (-NH2) and the strained cyclopropyl (B3062369) ring, mediated by the flexible heptyl chain. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a primary site of basicity and nucleophilicity. This localization of electron density is the dominant feature of the molecule's frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) is expected to be localized predominantly on the nitrogen atom, indicative of its role as an electron donor in chemical reactions. The lowest unoccupied molecular orbital (LUMO), conversely, would be distributed across the alkyl chain and the cyclopropyl group, representing the regions susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity descriptors, derivable from quantum chemical calculations, can quantify these predictions. For instance, the molecule's proton affinity can be calculated to predict its basicity. The presence of the long alkyl chain is expected to have a modest electron-donating inductive effect, slightly increasing the basicity of the amine compared to shorter-chain analogues. The cyclopropyl group, with its unique sp2-like character, can also influence the electronic environment, though its effect is transmitted through the long saturated chain.

Table 1: Predicted Electronic Properties of 7-Cyclopropylheptan-1-amine

| Property | Predicted Value/Description |

| HOMO Localization | Primarily on the nitrogen lone pair |

| LUMO Localization | Distributed across the σ-bonds of the alkyl chain |

| Key Reactive Site | Amine group (nucleophilic and basic) |

Conformational Analysis and Energetics of the Molecule

The conformational flexibility of 7-cyclopropylheptan-1-amine is substantial due to the numerous rotatable single bonds within the heptyl chain. The molecule can adopt a vast number of conformations, with the all-trans or extended conformation generally being the lowest in energy in the gas phase to minimize steric hindrance.

Rotational barriers around the C-C bonds of the alkyl chain are expected to be in the typical range for alkanes, approximately 3-5 kcal/mol. The rotation around the C-N bond of the primary amine is also a key conformational feature. Studies on similar primary amines show that the staggered conformations are energetically favored over eclipsed conformations.

Table 2: Estimated Rotational Energy Barriers for 7-Cyclopropylheptan-1-amine

| Bond | Estimated Rotational Barrier (kcal/mol) | Favored Conformation |

| C-C (heptyl chain) | 3-5 | Staggered (anti) |

| C-N (amine) | ~2 | Staggered |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 7-cyclopropylheptan-1-amine, including its interactions with other molecules and the effects of a solvent environment over time.

Intermolecular Interactions and Solvent Effects

In a condensed phase, the behavior of 7-cyclopropylheptan-1-amine is governed by a combination of intermolecular forces. The primary amine group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). These interactions are particularly significant in protic solvents like water or alcohols.

The long heptyl chain and the cyclopropyl group contribute to the molecule's nonpolar character, leading to van der Waals interactions (specifically, London dispersion forces) with neighboring molecules. In aqueous solution, this hydrophobic portion of the molecule would lead to hydrophobic effects, where water molecules form a structured cage around the nonpolar tail.

MD simulations can model these interactions explicitly. In an aqueous environment, simulations would likely show the amine group readily forming hydrogen bonds with surrounding water molecules, while the alkyl chain would tend to be excluded from the water network. ulisboa.pt In nonpolar solvents, dispersion forces would be the dominant intermolecular interaction. The balance between the hydrophilic amine head and the hydrophobic tail gives the molecule amphiphilic character.

Cheminformatics and Predictive Modeling

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds based on their structure.

Computational Prediction of Molecular Descriptors (e.g., XlogP, Collision Cross Section)

Various molecular descriptors can be computationally predicted for 7-cyclopropylheptan-1-amine to estimate its physicochemical properties.

XlogP , a measure of a compound's lipophilicity, is predicted to be 3.3 for 7-cyclopropylheptan-1-amine. nih.gov This positive value indicates a preference for a nonpolar environment (like octanol) over a polar one (like water), which is consistent with the long hydrocarbon chain.

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of 7-cyclopropylheptan-1-amine have been calculated. nih.gov These values are crucial for the identification and characterization of the compound in analytical applications.

Table 3: Predicted Molecular Descriptors for 7-Cyclopropylheptan-1-amine

| Descriptor | Adduct | Predicted Value |

| XlogP | - | 3.3 nih.gov |

| Collision Cross Section (Ų) | [M+H]+ | 136.2 nih.gov |

| [M+Na]+ | 143.0 nih.gov | |

| [M-H]- | 139.7 nih.gov | |

| [M+NH4]+ | 152.1 nih.gov | |

| [M+K]+ | 140.1 nih.gov | |

| [M+H-H2O]+ | 129.8 nih.gov |

In Silico Design and Virtual Screening of Novel Derivatives

The exploration of novel derivatives of 7-Cyclopropylheptan-1-amine is significantly enhanced through the application of in silico design and virtual screening methodologies. These computational techniques allow for the rational design and rapid evaluation of a vast number of virtual compounds, prioritizing those with the highest potential for desired chemical and biological activities before their physical synthesis. This approach accelerates the discovery process and reduces the costs associated with experimental screening. nih.gov

The process of in silico design for derivatives of 7-Cyclopropylheptan-1-amine would begin with the core scaffold of the molecule. Modifications would then be systematically introduced to alter its physicochemical properties. These modifications could include:

Alterations to the cyclopropyl group: Introducing substituents on the cyclopropane (B1198618) ring to influence steric and electronic properties.

Modification of the heptyl chain: Varying the length of the alkyl chain, introducing branching, or incorporating heteroatoms to modulate lipophilicity and conformational flexibility.

Substitution on the amine group: Converting the primary amine to secondary or tertiary amines, or incorporating it into various heterocyclic systems to fine-tune basicity and hydrogen bonding capacity.

Once a virtual library of 7-Cyclopropylheptan-1-amine derivatives is generated, virtual screening techniques are employed to assess their potential. A common approach is structure-based virtual screening, which involves docking the virtual compounds into the binding site of a specific biological target. nih.govmdpi.com This method predicts the binding affinity and mode of interaction, helping to identify promising candidates. For instance, if the target were a specific enzyme, derivatives showing strong and specific interactions with key amino acid residues in the active site would be prioritized. mdpi.com

Ligand-based virtual screening is another valuable technique, particularly when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound is used as a template to search for other molecules in the virtual library with similar shapes and electronic features. mdpi.com

The following table illustrates a hypothetical virtual screening workflow for novel 7-Cyclopropylheptan-1-amine derivatives.

| Step | Description | Tools and Techniques | Desired Outcome |

| 1. Library Generation | Creation of a virtual library of derivatives based on the 7-Cyclopropylheptan-1-amine scaffold. | Cheminformatics toolkits (e.g., RDKit, Open Babel) | A diverse set of virtual compounds with a wide range of physicochemical properties. |

| 2. Target Identification | Selection of a biological target of interest (e.g., an enzyme or receptor). | Literature review, bioinformatics databases | A validated 3D structure of the target protein. |

| 3. Docking Simulation | Predicting the binding mode and affinity of each derivative within the target's active site. | Molecular docking software (e.g., AutoDock, Glide) | A ranked list of derivatives based on their predicted binding scores. nih.gov |

| 4. Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Pharmacophore modeling software (e.g., Discovery Studio, MOE) | A pharmacophore model to filter the virtual library and identify compounds with the desired features. mdpi.com |

| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QSAR models, specialized prediction software | Prioritization of candidates with favorable drug-like properties. |

| 6. Hit Selection | Selection of a small number of the most promising virtual hits for experimental validation. | Data analysis and visualization tools | A manageable set of compounds for synthesis and biological testing. |

This structured in silico approach enables a more focused and efficient discovery of novel 7-Cyclopropylheptan-1-amine derivatives with tailored properties for a variety of applications.

Application of Machine Learning and Artificial Intelligence in Amine Chemistry Research

One of the key applications of ML in amine chemistry is the development of predictive models for various molecular properties. By training algorithms on large datasets of known amines and their experimentally determined characteristics, it is possible to create models that can accurately predict properties for new, untested amines. nih.govacs.org For a hypothetical derivative of 7-Cyclopropylheptan-1-amine, ML models could predict its pKa, solubility, boiling point, and even its potential toxicity, based solely on its chemical structure. nih.govnih.gov This predictive capability significantly reduces the need for laborious and time-consuming experimental work.

Machine learning is also being employed to predict the outcomes of chemical reactions involving amines. acs.org For instance, an ML model could be trained to predict the yield of a specific reaction to synthesize a derivative of 7-Cyclopropylheptan-1-amine under different conditions (e.g., temperature, solvent, catalyst). acs.org This allows for the in silico optimization of reaction conditions before any experiments are conducted in the laboratory.

Furthermore, generative AI models are being used to design entirely new amine molecules with desired properties. arxiv.org These models can learn the underlying rules of chemical space and then generate novel molecular structures that are predicted to be active for a specific purpose. For example, a generative model could be tasked with designing novel cyclopropylamine (B47189) derivatives that are optimized for binding to a particular receptor.

The table below outlines some key applications of ML and AI in the context of amine chemistry research.

| Application Area | Description | Machine Learning/AI Technique | Potential Impact on 7-Cyclopropylheptan-1-amine Research |

| Property Prediction | Predicting physicochemical and biological properties of amines from their molecular structure. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, Graph Neural Networks (GNNs). digitellinc.commdpi.com | Rapidly estimate properties of novel derivatives without synthesis. |

| Reaction Outcome Prediction | Predicting the yield, selectivity, and byproducts of chemical reactions involving amines. | Regression models, Classification models, Natural Language Processing (NLP) of reaction data. acs.org | Optimize synthesis routes for derivatives, saving time and resources. |

| De Novo Molecular Design | Generating novel amine structures with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Reinforcement Learning (RL). arxiv.org | Discover entirely new derivatives with potentially superior performance. |

| Spectra Prediction | Predicting spectroscopic data (e.g., NMR, IR) for novel amine compounds. | Deep learning models trained on spectral databases. youtube.com | Aid in the structural elucidation of newly synthesized derivatives. |

| Materials Discovery | Identifying promising amine candidates for specific material applications (e.g., CO2 capture). | High-throughput screening guided by ML models. digitellinc.com | Explore the potential of 7-Cyclopropylheptan-1-amine derivatives in materials science. |

Non Biological Applications of 7 Cyclopropylheptan 1 Amine and Its Derivatives

Application as Corrosion Inhibitors in Industrial Systems

Long-chain aliphatic amines are well-established as effective corrosion inhibitors in various industrial settings. nih.gov The primary mechanism of their action involves the adsorption of the amine onto the metal surface, forming a protective, hydrophobic film. nih.gov This film acts as a barrier, impeding the access of corrosive agents like water and aggressive ions to the metal surface, thereby slowing down the electrochemical processes of corrosion. nih.gov

The basicity of the amine group allows it to interact with the metal surface, which often carries a charge. In acidic environments, the amine can become protonated, and its interaction with the metal surface can be electrostatic. In neutral or alkaline media, the lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, forming a coordinate bond. nih.gov

A hypothetical study on the corrosion inhibition efficiency of 7-Cyclopropylheptan-1-amine on mild steel in a 1M HCl solution could yield results similar to those presented in the interactive table below. The data illustrates the expected increase in inhibition efficiency with increasing concentration of the inhibitor.

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 15.2 | 0 |

| 50 | 3.8 | 75.0 |

| 100 | 2.1 | 86.2 |

| 200 | 1.0 | 93.4 |

| 400 | 0.5 | 96.7 |

This table presents hypothetical data based on the known performance of similar long-chain amine corrosion inhibitors.

Development as Intermediates in Specialty Chemical Synthesis

Primary amines are versatile building blocks in organic synthesis, and 7-Cyclopropylheptan-1-amine would be no exception. Its primary amine functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules and specialty chemicals.

The amine group can readily undergo reactions such as:

Alkylation and Arylation: To produce secondary and tertiary amines with tailored properties.

Acylation: To form amides, which are important functional groups in many chemical products.

Schiff Base Formation: Reaction with aldehydes and ketones to form imines, which are useful intermediates for the synthesis of other nitrogen-containing compounds.

Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

The cyclopropyl (B3062369) group, with its inherent ring strain, can also participate in specific chemical reactions, potentially offering unique synthetic pathways. nih.gov The combination of the long alkyl chain and the reactive amine and cyclopropyl groups makes 7-Cyclopropylheptan-1-amine a potentially valuable precursor for the synthesis of surfactants, emulsifiers, and other performance chemicals.

Role in Advanced Materials Development (e.g., specific polymers, resins with modified properties)

Amines are frequently used as monomers, curing agents, and modifiers in the synthesis of various polymers and resins. The incorporation of 7-Cyclopropylheptan-1-amine into polymer structures could impart specific desirable properties.

For instance, it could be used as a co-monomer in the production of polyamides or polyimides. The long, flexible heptyl chain could enhance the flexibility and impact resistance of the resulting polymer, while the cyclopropyl group might improve thermal stability and adhesion properties.

In epoxy resin systems, primary amines act as curing agents, cross-linking the epoxy prepolymers to form a rigid, thermoset material. The use of 7-Cyclopropylheptan-1-amine as a curing agent could influence the cross-link density and, consequently, the mechanical and thermal properties of the cured resin. The long alkyl chain might lead to a more flexible and tougher material compared to resins cured with shorter-chain amines.

The table below illustrates a hypothetical comparison of the mechanical properties of an epoxy resin cured with a standard short-chain amine versus one cured with 7-Cyclopropylheptan-1-amine.

| Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Ethylenediamine | 85 | 3.5 | 120 |

| 7-Cyclopropylheptan-1-amine | 70 | 6.2 | 95 |

This table presents hypothetical data based on the expected effects of long-chain amine curing agents on epoxy resin properties.

Potential as Components in Catalytic Systems or Ligands in Organic Synthesis

Amines are widely used as ligands in coordination chemistry and catalysis. nih.gov The nitrogen atom's lone pair of electrons can coordinate with a metal center, influencing its reactivity and selectivity in catalytic transformations. nih.gov 7-Cyclopropylheptan-1-amine, with its primary amine group, could serve as a ligand for various transition metals.

The nature of the substituents on the amine can significantly affect the properties of the resulting metal complex. The long alkyl chain of 7-Cyclopropylheptan-1-amine would increase the steric bulk around the metal center, which can be advantageous in controlling the stereoselectivity of a reaction. Furthermore, the lipophilicity of the long chain could enhance the solubility of the catalyst complex in non-polar organic solvents.

Derivatives of 7-Cyclopropylheptan-1-amine, such as Schiff bases formed with salicylaldehydes (to create salen-type ligands) or phosphine-containing derivatives, could be synthesized to create more sophisticated ligand systems. These ligands could find applications in a variety of catalytic processes, including:

Asymmetric Synthesis: Where the chirality of a modified 7-Cyclopropylheptan-1-amine ligand could be used to induce enantioselectivity.

Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings, where the ligand plays a crucial role in the catalytic cycle.

Polymerization Catalysis: Influencing the molecular weight, polydispersity, and microstructure of polymers.

The potential of 7-Cyclopropylheptan-1-amine and its derivatives as ligands in catalysis remains an area ripe for exploration, offering the possibility of developing novel and efficient catalytic systems.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for 7-Cyclopropylheptan-1-amine Synthesis

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for amines. sciencedaily.com For a molecule like 7-cyclopropylheptan-1-amine, future research will likely pivot from traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste, towards more atom-economical and environmentally benign alternatives. rsc.org

Key areas of development include:

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. rsc.org Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have shown remarkable efficiency and stereoselectivity in the synthesis of functionalized cyclopropanes. nih.govacs.org Future research could focus on developing specific biocatalysts for the cyclopropanation of a long-chain alkene precursor followed by amination, or vice-versa. Chemoenzymatic strategies, which combine enzymatic and chemical steps, could offer a powerful approach to constructing the 7-cyclopropylheptan-1-amine scaffold with high purity and under mild conditions. rsc.org Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of chiral amines, which could be relevant if chiral derivatives of 7-cyclopropylheptan-1-amine were to be targeted. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high functional group tolerance. nih.gov Recent advancements have demonstrated the use of photoredox catalysis for the cyclopropanation of alkenes. chemistryviews.org This approach could be adapted for the synthesis of the cyclopropyl (B3062369) moiety in 7-cyclopropylheptan-1-amine, potentially from a readily available long-chain alkene. acs.orgnih.gov

Catalytic Hydrogenation and Reductive Amination: The development of more efficient and selective catalysts for the reductive amination of aldehydes and ketones is an ongoing area of research. libretexts.org A potential green synthesis of 7-cyclopropylheptan-1-amine could involve the reductive amination of 7-cyclopropylheptanal. This approach is attractive due to its high atom economy, with water being the primary byproduct. rsc.org

Use of Greener Solvents: A shift towards the use of deep eutectic solvents (DESs) and other environmentally friendly reaction media is anticipated. DESs have been shown to be effective in various amine synthesis reactions, including N-alkylation and the Kabachnik–Fields reaction, often leading to higher yields and milder reaction conditions. mdpi.com

The following table summarizes potential green synthesis strategies for 7-cyclopropylheptan-1-amine based on general advancements in amine and cyclopropane (B1198618) synthesis.

| Synthesis Strategy | Precursors | Key Advantages | Relevant Research |

| Chemoenzymatic Synthesis | Long-chain alkene, diazo compound, ammonia (B1221849) source | High stereoselectivity, mild reaction conditions, reduced waste | nih.gov, rsc.org, acs.org |

| Photocatalytic Cyclopropanation | Long-chain alkene, methylene (B1212753) source | Use of visible light, mild conditions, high functional group tolerance | acs.org, nih.gov, chemistryviews.org |

| Reductive Amination | 7-Cyclopropylheptanal, ammonia | High atom economy, single-step reaction | libretexts.org |

| Synthesis in Deep Eutectic Solvents | Varies depending on the specific reaction | Environmentally benign solvent, potentially improved yields and reaction rates | mdpi.com |

Exploring Novel Chemical Transformations and Functionalizations of the Cyclopropylheptane Amine Scaffold

The reactivity of the cyclopropyl group and the primary amine in 7-cyclopropylheptan-1-amine opens up numerous possibilities for novel chemical transformations and the synthesis of a diverse range of derivatives.

C–H Functionalization: A significant area of emerging research is the direct functionalization of C–H bonds, which offers a more efficient way to modify a molecule without the need for pre-functionalized starting materials. acs.org For the cyclopropylheptane amine scaffold, palladium-catalyzed C–H activation could be employed to introduce aryl or other functional groups onto the cyclopropane ring. rsc.orgrsc.orgnih.gov Similarly, methods for the direct α-C-H bond functionalization of unprotected cyclic amines could potentially be adapted for the linear amine portion of the molecule. nih.gov

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions, including thermolysis, oxidation, or catalysis by transition metals. researchgate.net This provides a pathway to linear or branched alkanes with diverse functional groups. For 7-cyclopropylheptan-1-amine, selective ring-opening could lead to a variety of long-chain functionalized amines that might be difficult to synthesize through other routes.

Multicomponent Reactions: The primary amine group is an excellent handle for participating in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. Future research could explore the use of 7-cyclopropylheptan-1-amine in reactions like the Ugi or Passerini reactions to generate libraries of novel compounds.

Derivatization of the Amine Group: The primary amine can be readily converted into a wide array of other functional groups, including amides, sulfonamides, and secondary or tertiary amines. themjalab.com These derivatizations can be used to modulate the physical and chemical properties of the molecule for specific applications.

The table below outlines potential novel transformations for the 7-cyclopropylheptan-1-amine scaffold.

| Transformation | Target Moiety | Potential Products | Relevant Research |

| C–H Functionalization | Cyclopropane ring | Arylated or otherwise substituted cyclopropyl derivatives | acs.org, rsc.org, rsc.org, nih.gov, chemrxiv.org |

| Ring-Opening Reactions | Cyclopropane ring | Functionalized decylamines or related long-chain amines | researchgate.net |

| Multicomponent Reactions | Amine group | Complex, highly functionalized long-chain amines | General organic chemistry principles |

| Amine Derivatization | Amine group | Amides, sulfonamides, secondary/tertiary amines | themjalab.com |

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. mdpi.com

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different positions on the 7-cyclopropylheptan-1-amine molecule, guiding the development of selective functionalization reactions. These methods can also predict physical properties such as pKa, which is crucial for understanding the behavior of the amine in different environments.

Virtual Screening and Drug Discovery: If this scaffold were to be explored for biological applications, computational docking studies could be used to predict the binding of 7-cyclopropylheptan-1-amine derivatives to biological targets. This in-silico screening can significantly accelerate the discovery of new bioactive molecules.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving the cyclopropylheptane amine scaffold, helping to optimize reaction conditions and develop more efficient synthetic methods. For instance, understanding the mechanism of a catalytic C–H functionalization reaction could lead to the design of more effective catalysts. chemrxiv.org

Expanding Non-Biological Industrial and Material Science Utilities of the Compound

While much of the research on cyclopropylamines has been driven by their applications in pharmaceuticals and agrochemicals, there is growing interest in their use in material science and other industrial applications.

Polymer Chemistry: The primary amine group of 7-cyclopropylheptan-1-amine can act as a monomer or a chain-end functional group in polymerization reactions. The presence of the cyclopropyl group could impart unique properties to the resulting polymers, such as altered thermal stability, mechanical strength, or adhesive properties. The long heptyl chain would likely contribute to flexibility and hydrophobicity.

Surfactants and Self-Assembling Systems: Long-chain alkylamines are known to have surfactant properties. 7-Cyclopropylheptan-1-amine, with its combination of a polar amine head and a long, nonpolar tail that includes a cyclopropyl group, could exhibit interesting self-assembly behavior in solution, potentially forming micelles, vesicles, or other nanostructures. These properties could be exploited in areas such as drug delivery, cleaning agents, or as templates for the synthesis of nanomaterials.

Corrosion Inhibitors: Long-chain alkylamines and their salts are used as corrosion inhibitors, as they can form a protective film on metal surfaces. sciencedaily.com The specific structure of 7-cyclopropylheptan-1-amine, with its unique terminal group, might offer advantages in terms of film stability or effectiveness for certain metals or in specific environments.

The potential non-biological applications are summarized in the table below.

| Application Area | Key Structural Feature(s) | Potential Utility |

| Polymer Science | Primary amine, cyclopropyl group, long alkyl chain | Monomer for novel polymers, chain-end functionalization to impart specific properties. |

| Surfactants | Amphiphilic nature (polar amine head, nonpolar tail) | Formation of micelles and other self-assembled structures for various applications. |